4-Chloroisoxazolo[5,4-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNMHCRFQICPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655788 | |
| Record name | 4-Chloro[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094507-12-6 | |
| Record name | 4-Chloro[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Chemistry of 4 Chloroisoxazolo 5,4 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position of the Pyrimidine (B1678525) Ring
The chlorine atom situated at the C-4 position of the isoxazolo[5,4-d]pyrimidine (B13100350) framework functions as an effective leaving group, thereby enabling nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway is the most extensively utilized strategy for the functionalization of this particular heterocyclic system.
Reactivity with Diverse Nucleophiles (e.g., Nitrogen-, Oxygen-, Sulfur-, Carbon-Based)
4-Chloroisoxazolo[5,4-d]pyrimidine demonstrates considerable reactivity towards a variety of nucleophiles, leading to the formation of the corresponding 4-substituted derivatives.
Nitrogen-Based Nucleophiles: A substantial volume of research has been dedicated to the reaction of 4-chloroisoxazolo[5,4-d]pyrimidines with an array of primary and secondary amines. These reactions generally proceed under mild conditions, affording 4-amino-substituted isoxazolo[5,4-d]pyrimidines in commendable yields. For example, successful reactions have been documented with isobutylamine (B53898) and 3-methylpiperidine (B147322). Current time information in Bangalore, IN.stackexchange.com The fundamental transformation involves the displacement of the 4-chloro substituent by an amine. stackexchange.com
Oxygen-Based Nucleophiles: While specific instances involving the this compound scaffold are not extensively detailed in the reviewed primary literature, the reaction of 4-chloropyrimidines with oxygen-based nucleophiles, such as alkoxides, represents a well-established transformation within pyrimidine chemistry. It is therefore anticipated that this compound will react with sodium or potassium alkoxides to produce the corresponding 4-alkoxyisoxazolo[5,4-d]pyrimidines.
Sulfur-Based Nucleophiles: In a similar vein to oxygen nucleophiles, the reaction of this compound with sulfur-based nucleophiles like thiols or thiophenols is predicted based on the general reactivity profile of chloropyrimidines. Such reactions would likely necessitate the presence of a base to deprotonate the thiol, thereby generating a more potent thiolate nucleophile that would subsequently displace the chloride at the C-4 position. Dedicated studies on these specific reactions for the title compound are not prominent in the surveyed scientific literature.
Carbon-Based Nucleophiles: The establishment of a carbon-carbon bond at the C-4 position has been effectively achieved through the application of organometallic reagents. Notably, the reaction of a this compound derivative with a Grignard reagent, synthesized from 1-bromo-3-methylcyclohexane, has been employed to create a C-4 substituted product. Current time information in Bangalore, IN.stackexchange.com This successful application underscores the viability of introducing a wide range of carbon-based moieties through organometallic cross-coupling reactions.
A selection of representative reactions is detailed in the interactive table below.
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| Nitrogen | Isobutylamine | 4-(Isobutylamino)isoxazolo[5,4-d]pyrimidine |
| Nitrogen | 3-Methylpiperidine | 4-(3-Methylpiperidino)isoxazolo[5,4-d]pyrimidine |
| Carbon | 3-Methylcyclohexylmagnesium bromide | 4-(3-Methylcyclohexyl)isoxazolo[5,4-d]pyrimidine |
Regioselectivity and Chemoselectivity in SNAr Reactions
The nucleophilic aromatic substitution reactions involving this compound are characterized by a high degree of regioselectivity. The nucleophilic attack invariably occurs at the C-4 position of the pyrimidine ring. This pronounced selectivity is a consequence of the potent electron-withdrawing influence of the two nitrogen atoms within the pyrimidine ring, which significantly activates the C-4 and C-6 positions for nucleophilic attack. The fused isoxazole (B147169) ring further modulates the electronic landscape of the molecule. The presence of a good leaving group, the chlorine atom, at the C-4 position solidifies its status as the most favorable site for substitution.
In the context of multifunctional molecules, chemoselectivity emerges as a critical parameter. For derivatives of this compound that bear other reactive functional groups, the reaction conditions can be precisely controlled to promote substitution exclusively at the C-4 position. For instance, in the synthesis of certain intricate molecular architectures, the SNAr reaction is strategically employed as the final step, a testament to its reliability and high selectivity. Current time information in Bangalore, IN.stackexchange.com
Mechanistic Investigations of SNAr Pathways
Although specific mechanistic inquiries into the SNAr reactions of this compound are not extensively documented, the reaction is widely understood to adhere to the classical SNAr mechanism. This mechanistic pathway unfolds as a two-step sequence:
Nucleophilic Addition: The nucleophile initiates an attack on the electron-deficient C-4 carbon atom. This leads to the formation of a resonance-stabilized anionic intermediate, commonly referred to as a Meisenheimer complex. The negative charge within this intermediate is effectively delocalized across the pyrimidine ring and, to a lesser extent, the fused isoxazole ring.
Leaving Group Expulsion: The aromaticity of the pyrimidine ring is subsequently reinstated through the departure of the chloride ion, yielding the final substituted product.
The rate-determining step in this sequence is typically the initial formation of the Meisenheimer complex. The stability of this intermediate is of paramount importance for the reaction to proceed efficiently and is significantly enhanced by the electron-withdrawing properties of the pyrimidine nitrogen atoms and the fused isoxazole ring.
Reactions Involving the Isoxazole Ring System
The isoxazole ring within the fused heterocyclic system is generally more stable towards nucleophilic attack when compared to the highly reactive pyrimidine ring. Nevertheless, under specific reaction conditions, the isoxazole ring can be induced to undergo certain transformations.
Ring-Opening and Rearrangement Processes
A thorough review of the available scientific literature does not yield specific examples of ring-opening or rearrangement reactions for this compound itself. In a broader context, isoxazole rings are known to undergo cleavage under reductive or basic conditions. For example, catalytic hydrogenation can facilitate the cleavage of the N-O bond. However, in the absence of experimental data for the title compound, any further discussion on this topic would be speculative.
Electrophilic Reactivity on the Isoxazole Moiety
Information pertaining to the electrophilic reactivity of the isoxazole moiety within the this compound framework is notably scarce in the reviewed literature. As a general principle, the electron-deficient nature of the fused pyrimidine ring would be expected to deactivate the isoxazole ring towards electrophilic substitution. Consequently, any potential electrophilic attack would likely necessitate stringent reaction conditions and may suffer from a lack of selectivity.
Reactions Involving the Pyrimidine Ring System
The pyrimidine component of the this compound core is electron-deficient, a characteristic that governs its reactivity. This section details functionalization at its unsubstituted positions and its behavior under reductive and oxidative conditions.
While the C-4 position is the most activated site for nucleophilic attack due to the chloro leaving group, the C-7 position of the isoxazolo[5,4-d]pyrimidine scaffold also allows for functionalization. In the analogous oxazolo[5,4-d]pyrimidine (B1261902) system, the introduction of various substituents at the C-7 position has been explored, primarily through multi-step synthetic sequences starting from functionalized oxazole (B20620) precursors. mdpi.comnih.govnih.gov For instance, different aliphatic amino chains have been successfully introduced at the C-7 position, leading to compounds with significant biological activities. nih.govresearchgate.net The choice of substituent at C-7 can significantly influence the molecule's interaction with biological targets; lipophilic chains like pentylamino groups or moieties containing dimethylaminopropyl have been shown to be effective in certain biological assays. researchgate.net
In some synthetic routes, the C-7 position is functionalized by constructing the pyrimidine ring onto a pre-functionalized isoxazole. For example, starting with a 5-aminoisoxazole derivative, reaction with reagents like triethyl orthoformate followed by cyclization with an amine can yield 7-substituted isoxazolo[5,4-d]pyrimidines. nih.govnih.gov The nature of the amine used in the cyclization step directly determines the substituent at the C-7 position. nih.gov
Furthermore, regioselective C-H halogenation, a powerful tool for late-stage functionalization, has been demonstrated on related heterocyclic systems like pyrazolo[1,5-a]pyrimidines. Using hypervalent iodine(iii) reagents, regioselective iodination can be achieved at the C-3 position, which is electronically analogous to the C-7 position of the isoxazolo[5,4-d]pyrimidine core. nih.gov This suggests that direct electrophilic halogenation at the C-7 position of this compound could be a viable strategy for introducing further diversity, creating a handle for subsequent cross-coupling reactions.
The behavior of the isoxazolo[5,4-d]pyrimidine ring system under reductive conditions has been documented, though reactions specifically targeting the pyrimidine moiety are less common than those involving the isoxazole ring. Catalytic reduction of 4-aminoisoxazolo[5,4-d]pyrimidine derivatives has been shown to result in the reductive cleavage of the labile O-N bond of the isoxazole ring. researchgate.net This is followed by hydrolysis of the resulting imine intermediate to yield a 4-amino-5-acyl-6-hydroxypyrimidine. This transformation highlights the susceptibility of the isoxazole portion of the scaffold to reduction, a reaction that ultimately reconstructs the pyrimidine ring with new functionalities.
Specific reduction or oxidation of the pyrimidine ring within the intact isoxazolo[5,4-d]pyrimidine framework is not widely reported in the literature. The electron-deficient nature of the pyrimidine ring would theoretically make it susceptible to reduction, but this often competes with the cleavage of the weaker isoxazole ring. Oxidation of the pyrimidine ring is generally challenging without affecting other parts of the molecule, especially the isoxazole ring which can be sensitive to oxidative conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C-4 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives. While direct examples on the this compound substrate are sometimes consolidated within broader studies, the reactivity is well-established for chloropyrimidines and other related chloro-heterocycles. mdpi.comnih.gov
Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrimidine with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl or heteroaryl groups. For related chloropyrimidines, catalysts like Pd(PPh₃)₄ are effective, typically in the presence of a base such as K₃PO₄ or Na₂CO₃ and a solvent system like 1,4-dioxane/water. mdpi.comwikipedia.orgrsc.org Microwave-assisted protocols have also been developed to accelerate these couplings, for instance, in the arylation of related bromopyrazolo[1,5-a]pyrimidinones. nih.govrsc.org
Sonogashira Coupling: This reaction forms a C-C bond between the C-4 position and a terminal alkyne. It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N). wikipedia.orglibretexts.orgorganic-chemistry.org This method allows for the introduction of various alkynyl moieties, which can serve as versatile intermediates for further transformations. nih.govresearchgate.net
Heck Reaction: The Heck reaction couples the C-4 position with an alkene to form a new, substituted alkene. nih.gov This palladium-catalyzed process typically requires a phosphine (B1218219) ligand and a base. Microwave irradiation has been shown to significantly improve yields and reduce reaction times for Heck reactions on complex pyrimidine substrates. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the C-4 chloro position with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It offers a complementary approach to classical nucleophilic aromatic substitution, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines. The choice of phosphine ligand is critical for the success of this reaction. rsc.org
The scope of these cross-coupling reactions on the this compound scaffold is broad, yet subject to certain limitations.
The success of Suzuki-Miyaura coupling can be influenced by the electronic nature of the boronic acid, with electron-rich boronic acids sometimes providing better yields. mdpi.com Steric hindrance on either coupling partner can also reduce reaction efficiency.
For Sonogashira coupling , a key limitation can be the competing homo-coupling of the terminal alkyne (Glaser coupling). Careful control of reaction conditions, including the use of copper-free protocols, can mitigate this side reaction. libretexts.org The reactivity order for halides (I > Br > Cl) means that reactions involving chlorides often require more forcing conditions or more active catalyst systems. wikipedia.org
The Heck reaction's regioselectivity and stereoselectivity can sometimes be challenging to control in intermolecular reactions, although intramolecular versions are often highly selective. nih.gov
Buchwald-Hartwig amination is generally very broad in scope but can be sensitive to certain functional groups that may poison the catalyst. libretexts.org The choice of base is also crucial; strong bases like sodium tert-butoxide are common but may not be compatible with all functional groups.
The following table summarizes typical conditions for these reactions based on analogous pyrimidine systems.
| Reaction | Catalyst / Ligand | Base | Solvent | Temperature | Yield Range (%) | Ref |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | 60-90 | mdpi.com |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / DMF | RT to 80°C | 50-85 | nih.govresearchgate.net |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-150°C | 40-78 | nih.gov |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 80-110°C | 70-95 | rsc.org |
Table data is representative and derived from reactions on analogous chloro-heterocyclic systems.
Other Chemo- and Regioselective Derivatization Strategies
Beyond transition-metal catalysis, other derivatization strategies are crucial for modifying the this compound core.
The most fundamental reaction is nucleophilic aromatic substitution (SNAr) at the C-4 position. The electron-withdrawing nature of the fused ring system makes the chloro group an excellent leaving group for substitution by a variety of nucleophiles. Amines, in particular, react readily to form 4-amino-isoxazolo[5,4-d]pyrimidine derivatives, a transformation central to the synthesis of many biologically active compounds. acs.org The reaction is typically carried out by heating the chloropyrimidine with an excess of the amine, sometimes in the presence of a non-nucleophilic base like K₂CO₃ in a polar solvent like acetonitrile.
Grignard reactions have also been successfully employed. For instance, reacting this compound with a freshly prepared Grignard reagent, such as (3-methylcyclohexyl)magnesium bromide, allows for the formation of a C-C bond at the C-4 position, displacing the chloride. acs.org This provides a direct route to alkyl- and aryl-substituted derivatives that might be difficult to access via other coupling methods.
Derivatization and Library Synthesis Based on the 4 Chloroisoxazolo 5,4 D Pyrimidine Scaffold
Parallel Synthesis and Combinatorial Chemistry Approaches
The exploration of the chemical space around the isoxazolo[5,4-d]pyrimidine (B13100350) scaffold has been significantly accelerated by the application of parallel synthesis and combinatorial chemistry techniques. These approaches allow for the rapid generation of large, focused libraries of compounds, which is essential for identifying initial lead compounds and optimizing their properties.
A common strategy involves a multi-step solution-phase parallel synthesis. This typically begins with the construction of the core isoxazolo[5,4-d]pyrimidine ring system, often culminating in the formation of a 4-hydroxyisoxazolo[5,4-d]pyrimidine intermediate. This intermediate is then converted to the highly reactive 4-chloroisoxazolo[5,4-d]pyrimidine. The final diversification step involves the parallel reaction of this chloro derivative with a library of nucleophiles, most commonly primary and secondary amines, in an array of separate reaction vessels. This approach allows for the systematic introduction of a wide variety of substituents at the 4-position.
For instance, a library of 45 different 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines was prepared using a six-step synthetic procedure where the final step was a nucleophilic aromatic substitution with a variety of amines. rsc.orgrsc.org This method highlights the efficiency of parallel synthesis in exploring the impact of diverse substituents on the scaffold's biological activity. While solid-phase synthesis offers advantages in terms of purification, solution-phase methods are often preferred for the generation of isoxazolo[5,4-d]pyrimidine libraries due to the nature of the intermediates and the reaction conditions required.
Design and Synthesis of Diverse Substituent Libraries
The design of substituent libraries for the derivatization of the this compound scaffold is a critical aspect of lead discovery and optimization. The selection of substituents is typically guided by the desire to probe a wide range of chemical properties, including size, lipophilicity, hydrogen bonding capacity, and electronic effects.
Libraries often include a diverse set of primary and secondary amines, leading to the formation of 4-amino-isoxazolo[5,4-d]pyrimidine derivatives. These can range from simple alkylamines to more complex cyclic and aromatic amines. The introduction of various functional groups on these amine substituents allows for fine-tuning of the physicochemical properties of the final compounds.
For example, in the synthesis of a focused library of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives, modifications were introduced at two key positions, designated as R¹ and R², where a variety of aromatic rings and amines were incorporated to systematically investigate the structure-activity relationships. mdpi.com
Below is a representative table of substituents that have been incorporated into the 4-position of the isoxazolo[5,4-d]pyrimidine scaffold, showcasing the diversity of the resulting derivatives.
| Entry | Amine Nucleophile | Resulting 4-Substituent |
| 1 | Isobutylamine (B53898) | Isobutylamino |
| 2 | 3-Methylpiperidine (B147322) | (3-Methylpiperidin-1-yl) |
| 3 | Aniline | Phenylamino |
| 4 | Benzylamine | Benzylamino |
| 5 | Morpholine | Morpholino |
| 6 | N-Methylpiperazine | (4-Methylpiperazin-1-yl) |
| 7 | Cyclopropylamine | Cyclopropylamino |
The synthesis of these derivatives is typically achieved by reacting the this compound with the corresponding amine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Strategies for Scaffold Diversification and Expansion
Beyond the introduction of diverse substituents at the 4-position, several strategies have been employed to further diversify the isoxazolo[5,4-d]pyrimidine scaffold itself. These approaches aim to create novel heterocyclic systems with potentially unique biological properties.
One common strategy is scaffold hopping , where the core isoxazolo[5,4-d]pyrimidine structure is replaced by a bioisosteric equivalent. While not a direct modification of the starting scaffold, this approach is often guided by the SAR data obtained from isoxazolo[5,4-d]pyrimidine libraries. For example, the isoxazole (B147169) ring has been selected as a heterocyclic replacement for a benzene (B151609) ring in other fused pyrimidine (B1678525) systems to introduce additional heteroatoms and potential interaction points. rsc.org
Another key strategy involves the annulation of additional rings onto the isoxazolo[5,4-d]pyrimidine core. This can be achieved by utilizing functional groups on the scaffold as handles for further cyclization reactions. For instance, the synthesis of isoxazolo[5,4-d] chemrxiv.orgnih.govnih.govtriazolo[4,3-a]pyrimidines has been reported, creating a more complex, fused heterocyclic system. mdpi.com Similarly, the synthesis of isoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidines demonstrates the potential for creating intricate polycyclic structures based on the isoxazolopyrimidine framework. nih.gov
Ring-opening reactions, although less common, present another avenue for scaffold diversification. For example, aminative ring-opening of related chemrxiv.orgnih.govoxadiazolo[3,4-d]pyrimidine 1-oxides with amines leads to the formation of 4-amino-5-nitrosopyrimidines, demonstrating a transformation of the fused heterocyclic system.
Structure-Reactivity Correlations in this compound Derivatives (Focus on Chemical Reactivity)
The chemical reactivity of this compound and its derivatives is dominated by the susceptibility of the 4-position to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is an excellent leaving group, activated by the electron-withdrawing nature of the fused isoxazole and pyrimidine rings.
The reactivity of the C4-Cl bond is influenced by the electronic properties of the substituents on the isoxazolo[5,4-d]pyrimidine scaffold. Electron-withdrawing groups on the ring system will generally increase the electrophilicity of the C4 carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups would be expected to decrease the reactivity.
While specific quantitative structure-reactivity relationship (QSRR) studies on the this compound series are not extensively reported, principles from analogous heterocyclic systems can be applied. For instance, in related 4-chloropyrimidine (B154816) systems, the rate of amination is significantly influenced by the electronic properties of the nucleophile and the substituents on the pyrimidine ring.
The general mechanism for the SNAr reaction at the 4-position involves the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the C4 carbon, breaking the aromaticity of the pyrimidine ring. The stability of this intermediate is a key factor in determining the reaction rate. The subsequent loss of the chloride ion restores the aromaticity and yields the final product.
The nature of the nucleophile also plays a crucial role. More nucleophilic amines will generally react faster. Steric hindrance, both on the isoxazolo[5,4-d]pyrimidine scaffold and on the incoming nucleophile, can also significantly impact the reaction rate by impeding the approach of the nucleophile to the C4 position.
Computational and Theoretical Investigations of 4 Chloroisoxazolo 5,4 D Pyrimidine
Electronic Structure Analysis and Molecular Orbital Theory
A comprehensive analysis of the electronic structure of 4-Chloroisoxazolo[5,4-d]pyrimidine, including detailed molecular orbital (MO) diagrams, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and distributions, is not specifically documented. For the broader class of oxazolo[5,4-d]pyrimidines, the fused heterocyclic system is noted to be essentially planar, which suggests significant conjugation between the oxazole (B20620) and pyrimidine (B1678525) rings. nih.gov This planarity and conjugation are critical for interactions such as π-π stacking with aromatic residues in protein binding sites. mdpi.com
Generally, in such heterocyclic systems, the HOMO and LUMO are distributed across the π-system of the fused rings. The introduction of a chlorine atom at the 4-position would be expected to influence the electronic distribution and orbital energies due to its electronegativity and its capacity for resonance effects. Specifically, the electron-withdrawing inductive effect of chlorine would likely lower the energy of both the HOMO and LUMO, potentially affecting the compound's reactivity and interaction capabilities. However, without specific quantum chemical calculations, these remain general assertions.
Quantum Chemical Calculations for Reactivity Prediction
There is a notable absence of published research detailing quantum chemical calculations, such as those based on Density Functional Theory (DFT), aimed at predicting the reactivity of this compound. Such calculations could provide valuable insights into its chemical behavior by mapping electrostatic potential surfaces to identify electrophilic and nucleophilic sites.
The 4-chloro substituent is a key feature, as the carbon atom to which it is attached is a primary site for nucleophilic aromatic substitution reactions. This reactivity is exploited in the synthesis of a wide array of derivatives where the chlorine atom acts as a leaving group, replaced by various amines and other nucleophiles. acs.org Quantum chemical calculations could quantify the susceptibility of this position to nucleophilic attack and help in predicting reaction kinetics and thermodynamics, but specific data for this compound is not available.
Reaction Mechanism Elucidation via Density Functional Theory (DFT) Studies
No specific DFT studies elucidating the reaction mechanisms involving this compound have been published. DFT is a powerful tool for investigating reaction pathways, calculating activation energies, and characterizing transition states. A common reaction for this compound is nucleophilic substitution at the C4 position. acs.org A DFT study could model the mechanism of this substitution, likely proceeding through a Meisenheimer-like intermediate, and provide a quantitative understanding of the reaction's energetics. While DFT has been applied to other pyrimidine derivatives to study their properties, a specific focus on the reaction mechanisms of this compound is lacking. nih.gov
Understanding Intermolecular Interactions and Solid-State Phenomena
Information regarding the specific intermolecular interactions and solid-state properties, such as crystal packing, for this compound is not available. X-ray crystallography data for related oxazolo[5,4-d]pyrimidine (B1261902) derivatives show that the planar heterocyclic system engages in π-π stacking interactions. nih.govmdpi.com It is plausible that this compound would exhibit similar interactions in its solid state. The chlorine atom could also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. However, without experimental crystallographic data or specific solid-state computational studies, the nature of these interactions remains speculative.
Utility of 4 Chloroisoxazolo 5,4 D Pyrimidine As a Synthetic Intermediate
Precursor to Architecturally Complex Heterocyclic Systems
The 4-Chloroisoxazolo[5,4-d]pyrimidine scaffold is an excellent electrophile, primed for nucleophilic substitution at the C4 position. This reactivity is the cornerstone of its utility in generating a diverse range of architecturally complex heterocyclic systems. The chlorine atom acts as a competent leaving group, readily displaced by a variety of nucleophiles.
One of the most common transformations involves the reaction of this compound with amines. This reaction allows for the introduction of a wide array of substituents at the 4-position, leading to a library of 4-amino-isoxazolo[5,4-d]pyrimidine derivatives. For instance, the reaction with isobutylamine (B53898) or 3-methylpiperidine (B147322) has been employed to synthesize compounds with potential biological activity. nih.gov The scope of this reaction is broad, encompassing primary and secondary aliphatic amines, as well as anilines, thereby providing access to a rich chemical space.
Beyond simple amination, this compound can undergo carbon-carbon bond-forming reactions. A notable example is its reaction with Grignard reagents. The synthesis of a derivative bearing a 3-methylcyclohexane group at the 4-position has been successfully achieved through this method, demonstrating the feasibility of introducing alkyl and aryl groups. nih.gov This highlights the robustness of the isoxazolo[5,4-d]pyrimidine (B13100350) core to organometallic reagents.
The following table summarizes representative nucleophilic substitution reactions of this compound:
| Nucleophile | Reagent Example | Resulting Functional Group at C4 | Reference |
| Primary Amine | Isobutylamine | -NH-isobutyl | nih.gov |
| Secondary Amine | 3-Methylpiperidine | -N(CH₂)₅CH₃ | nih.gov |
| Grignard Reagent | 1-bromo-3-methylcyclohexane/Mg | -3-methylcyclohexyl | nih.gov |
These examples underscore the role of this compound as a versatile platform for the synthesis of diverse and complex heterocyclic structures, which are often difficult to access through other synthetic routes.
Building Block in Multi-Step Organic Syntheses
The utility of this compound extends to its role as a crucial building block in multi-step organic syntheses. Its own synthesis is often part of a longer synthetic sequence, and it serves as a key intermediate that is further elaborated to afford complex target molecules.
A common synthetic route to this compound starts from more fundamental precursors. For example, a multi-step synthesis can begin with commercially available aldehydes or acids. nih.gov These are converted in several steps to 5-aminoisoxazole-4-carboxamides, which are then cyclized to form the isoxazolo[5,4-d]pyrimidin-4-ol core. nih.gov The subsequent chlorination of this hydroxyl group, typically using a reagent like phosphorus oxychloride (POCl₃), yields the target this compound. nih.gov
Once formed, this chloro-derivative is often not the final product but a pivotal intermediate for further diversification. In a reported six-step synthesis of a library of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines, the chloro derivative was the penultimate compound. nih.gov The final step involved a nucleophilic aromatic substitution to introduce various amines at the C4 position. nih.gov This strategy, where a common intermediate is used to generate a multitude of final products, is highly efficient in combinatorial chemistry and drug discovery.
The following table outlines a typical multi-step synthesis involving this compound:
| Step | Starting Material | Key Transformation | Intermediate/Product | Reference |
| 1-3 | Aldehyde/Acid | Formation of N-hydroxyimidoyl chloride | N-hydroxyimidoyl chloride | nih.gov |
| 4 | N-hydroxyimidoyl chloride | Cyclization with 2-cyanoacetamide (B1669375) | 5-Aminoisoxazole-4-carboxamide (B1610676) | nih.gov |
| 5 | 5-Aminoisoxazole-4-carboxamide | Second cyclization | Isoxazolo[5,4-d]pyrimidin-4-ol | nih.gov |
| 6 | Isoxazolo[5,4-d]pyrimidin-4-ol | Chlorination (e.g., with POCl₃) | This compound | nih.gov |
| 7 | This compound | Nucleophilic substitution | Final substituted product | nih.gov |
This demonstrates the integral role of this compound as a stable, yet reactive, building block that enables the systematic construction of complex molecular architectures.
Role in the Development of Novel Chemical Tools and Probes (Non-Biological Context)
The current scientific literature on this compound and its derivatives is predominantly focused on their applications in medicinal chemistry and biological systems. There is a notable absence of published research detailing the use of this compound or its derivatives in the development of chemical tools and probes in a strictly non-biological context, such as in materials science, environmental sensing, or catalysis.
However, the structural features of the isoxazolo[5,4-d]pyrimidine scaffold suggest a potential for such applications. The fused aromatic system could, in principle, be exploited to create novel dyes or fluorescent probes. Derivatization of the core structure could lead to materials with interesting electronic or photophysical properties. For example, the introduction of electron-donating and electron-withdrawing groups could be used to tune the absorption and emission spectra of these compounds, making them candidates for use as sensors or in electronic devices. At present, these potential applications remain speculative and are not supported by experimental data in the available literature.
Application in Scaffold Hopping and Isosteric Replacement Strategies
The application of this compound in scaffold hopping and isosteric replacement is a prominent strategy, although its documented use is confined to the realm of medicinal chemistry. Scaffold hopping involves the replacement of a core molecular structure with a different one that maintains similar biological activity. This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents.
The isoxazolo[5,4-d]pyrimidine scaffold is considered a bioisostere of purine. nih.gov This structural similarity to the fundamental building blocks of DNA and RNA has made it an attractive replacement for purine-containing scaffolds in drug design. For example, the isoxazolo[5,4-d]pyrimidine ring has been used to replace the quinazoline (B50416) ring in the development of novel Toll-like receptor 7 (TLR7) agonists. acs.org This demonstrates a successful scaffold hopping approach where the essential pharmacophoric features are retained in the new scaffold.
While there are no reported examples of this strategy in a non-biological context, the principle remains the same. In theory, the isoxazolo[5,4-d]pyrimidine scaffold could be used to replace other heterocyclic systems in materials science or agrochemicals to fine-tune properties like thermal stability, solubility, or interaction with a target substrate. However, such applications have not been described in the current body of scientific literature.
Emerging Research Directions and Future Prospects for 4 Chloroisoxazolo 5,4 D Pyrimidine Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of isoxazolo[5,4-d]pyrimidine (B13100350) derivatives traditionally follows two main pathways: construction from a functionalized pyrimidine (B1678525) or from an oxazole (B20620) derivative. mdpi.com While these methods have been foundational, current research is geared towards developing more efficient, greener, and diverse synthetic routes to access a wider array of substituted analogs.
One emerging strategy involves the use of multicomponent reactions, which offer the advantage of building molecular complexity in a single step from simple starting materials. For instance, an eco-friendly approach has been demonstrated for the synthesis of related fused pyrimidine systems using a bio-based magnetic nanocatalyst under solvent-free conditions, suggesting a potential avenue for the synthesis of isoxazolo[5,4-d]pyrimidines. sharif.edu The development of novel catalysts, including ionic liquids and metal-based nanocatalysts, is also a key area of focus to improve reaction yields and facilitate easier purification processes. sharif.edu
A recently developed approach for the synthesis of novel oxazolo[5,4-d]pyrimidines highlights the ongoing efforts to refine and innovate synthetic strategies. nih.gov These new methods are crucial for accessing derivatives with diverse substituents at various positions of the heterocyclic core, which is essential for structure-activity relationship (SAR) studies.
Exploration of Uncharted Reactivity Patterns and Transformations
The chlorine atom at the 4-position of 4-chloroisoxazolo[5,4-d]pyrimidine is a key functional handle, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, which is a cornerstone of its utility in medicinal chemistry. Research is actively exploring the scope of these substitution reactions with various nucleophiles, including amines, thiols, and alcohols, to generate libraries of novel compounds.
Beyond simple substitution, researchers are investigating more complex transformations. This includes transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups, respectively. These reactions significantly expand the chemical space accessible from the this compound scaffold. The exploration of Dimroth rearrangements and other intramolecular cyclizations could also lead to the discovery of novel heterocyclic systems with unique biological properties. semanticscholar.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry and automated synthesis are increasingly being applied to the synthesis of complex molecules to improve efficiency, safety, and scalability. The integration of this compound chemistry into these platforms is a promising future direction. Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, can lead to higher yields, reduced reaction times, and improved safety profiles, especially for potentially hazardous reactions.
Automated synthesis platforms, coupled with high-throughput screening, can rapidly generate and evaluate large libraries of isoxazolo[5,4-d]pyrimidine derivatives. This approach significantly accelerates the drug discovery process by quickly identifying compounds with desired biological activities. The development of robust and reliable synthetic protocols compatible with these automated systems is a key challenge and an active area of research.
Potential as Precursors for Advanced Organic Materials (Focus on Synthetic Role, not Material Properties)
While the primary focus of isoxazolo[5,4-d]pyrimidine research has been in medicinal chemistry, its unique electronic properties and structural rigidity also make it an interesting building block for advanced organic materials. chemicalbook.com The synthetic versatility of this compound allows for its incorporation into larger conjugated systems, which are the basis for organic semiconductors, dyes, and ligands for catalysis. chemicalbook.com
The ability to functionalize the isoxazolo[5,4-d]pyrimidine core at various positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For example, by strategically introducing electron-donating and electron-withdrawing groups, chemists can modulate the HOMO and LUMO energy levels, which is crucial for applications in organic electronics. chemicalbook.com The synthesis of polymers and dendrimers incorporating the isoxazolo[5,4-d]pyrimidine unit is another area of exploration for creating materials with novel properties. chemicalbook.com
Synergistic Approaches Combining Synthetic and Computational Chemistry for Rational Design
The integration of computational chemistry with synthetic chemistry is revolutionizing the design of new molecules with specific properties. mdpi.comnih.gov In the context of this compound, computational tools are being used to predict the reactivity of the scaffold, guide the selection of synthetic targets, and understand the interactions of its derivatives with biological targets. mdpi.comnih.gov
Q & A
Q. What are the common synthetic routes for 4-Chloroisoxazolo[5,4-D]pyrimidine?
The synthesis typically involves cyclization of precursors such as ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate, followed by chlorination and amination to form the isoxazole-pyrimidine fused structure. Grignard reactions are also employed to introduce alkyl or cycloalkyl groups, as seen in the preparation of compound 21y via reaction of a Grignard reagent (derived from 1-bromo-3-methylcyclohexane) with this compound .
Q. What are the key stability considerations for handling this compound in laboratory settings?
The compound is stable under standard laboratory conditions (room temperature, neutral pH) but sensitive to strong acids or bases, which may degrade the heterocyclic core. Storage in inert atmospheres and avoidance of prolonged exposure to moisture are recommended to preserve reactivity .
Q. How is this compound utilized as a building block in medicinal chemistry?
Its chlorinated isoxazole-pyrimidine scaffold serves as a versatile intermediate for functionalization. For example, it has been modified via amination, alkylation, or coupling reactions to generate derivatives with antimalarial, anticancer, or Toll-like receptor (TLR) agonist activity. The chlorine atom at position 4 is a common site for nucleophilic substitution, enabling diverse structural diversification .
Q. What biological activities have been observed for this compound derivatives beyond therapeutic applications?
Derivatives such as phosphorylated oxazolo[5,4-d]pyrimidines exhibit auxin-like growth stimulation in plants (e.g., maize and soybean) at nanomolar concentrations. These effects are comparable to synthetic plant hormones like NAA (1-naphthylacetic acid), suggesting potential agricultural research applications .
Advanced Research Questions
Q. How can researchers optimize the purification steps in the multi-step synthesis of this compound derivatives?
Column chromatography is often required only in the final two steps of multi-step syntheses. For example, in the preparation of compound 21y, intermediates were purified via recrystallization or distillation, while final products were isolated using silica gel chromatography. This minimizes yield loss and reduces time-intensive purification .
Q. What methodologies are employed to evaluate the anticancer activity of this compound derivatives, and how are data contradictions addressed?
Derivatives are screened against cancer cell lines (e.g., NCI-60 panel) using cytotoxicity assays (e.g., GI₅₀ values). The COMPARE algorithm analyzes activity patterns across cell lines to identify mechanistic similarities to known drugs. Contradictions in activity data are resolved by validating results with orthogonal assays (e.g., apoptosis markers, kinase inhibition studies) and structural-activity relationship (SAR) analysis .
Q. What strategies enhance the selectivity of this compound derivatives for specific biological targets like Toll-like receptors or CB1 receptors?
Substituent engineering is critical. For TLR7 agonists, introducing hydrophobic groups (e.g., cyclohexyl) at position 2 enhances selectivity. For CB1 antagonists, incorporating 4-methylpiperazine or 4-ethylpiperazine groups at position 7 improves nanomolar affinity and selectivity over CB2 receptors. Computational docking and mutagenesis studies guide rational design .
Q. How do structural modifications influence the receptor binding kinetics of this compound derivatives?
Electron-withdrawing groups (e.g., chlorine) at position 4 stabilize π-stacking interactions with aromatic residues in receptor binding pockets. Conversely, bulky substituents at position 5 (e.g., cyclopropyl) can hinder off-target binding. Kinetic assays (e.g., surface plasmon resonance) and molecular dynamics simulations quantify binding parameters and guide optimization .
Methodological Notes
- Synthetic Optimization : Prioritize Grignard or Suzuki-Miyaura coupling for C–C bond formation to ensure regioselectivity .
- Biological Assays : Use dose-response curves and combinatorial index (CI) calculations to assess synergy with standard chemotherapeutics .
- Computational Tools : Employ Schrödinger Suite or AutoDock for docking studies to predict binding modes and affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
